2,4,5-trimethyl-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Description

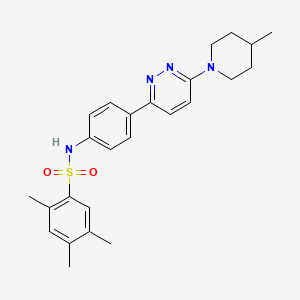

2,4,5-Trimethyl-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyridazine core substituted with a 4-methylpiperidinyl group and a phenyl linker. Its structural complexity arises from the combination of a sulfonamide moiety, aromatic methyl substituents, and a heterocyclic piperidine-pyridazine system.

Properties

IUPAC Name |

2,4,5-trimethyl-N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O2S/c1-17-11-13-29(14-12-17)25-10-9-23(26-27-25)21-5-7-22(8-6-21)28-32(30,31)24-16-19(3)18(2)15-20(24)4/h5-10,15-17,28H,11-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRBNBQZAWGEDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,4,5-trimethyl-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules . The preparation of the compound may also involve the use of specific boron reagents tailored for the Suzuki–Miyaura coupling process .

Chemical Reactions Analysis

2,4,5-trimethyl-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,4,5-trimethyl-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide has several scientific research applications, including:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: It may be used in studies involving enzyme inhibition or receptor binding.

Medicine: The compound’s sulfonamide group makes it a potential candidate for developing new drugs with antibacterial or anti-inflammatory properties.

Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Analogues

The compound’s uniqueness lies in its pyridazine-piperidine hybrid scaffold and 2,4,5-trimethylbenzenesulfonamide group . Below is a comparative analysis with structurally related sulfonamides and heterocyclic derivatives:

Key Observations:

Heterocyclic Core Influence :

- The pyridazine core in the target compound is electron-deficient compared to the triazine or pyrimidine systems in analogues. This may enhance interactions with π-accepting biological targets, such as ATP-binding pockets in kinases .

- The 4-methylpiperidinyl group improves solubility and membrane permeability relative to unsubstituted piperidine analogues, as seen in triazine-based sulfonamides .

Fluorinated derivatives (e.g., Example 53 in ) exhibit higher metabolic stability but lower synthetic yields (28%) compared to non-fluorinated counterparts.

Biological Activity: Triazine-sulfonamides demonstrated antimicrobial activity (MIC 2–16 µg/mL) against S. aureus and E. coli , while pyridazine derivatives are understudied. The target compound’s trimethyl groups may reduce steric hindrance, improving target binding compared to bulkier fluorinated chromenones .

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity. The presence of the pyridazin and piperidine moieties suggests potential interactions with various biological targets. The sulfonamide group is known for its role in antibacterial and antifungal activities.

Antitumor Activity

Recent studies have indicated that similar compounds exhibit significant antitumor properties. For instance, derivatives of pyrazole compounds have shown promising results against various cancer cell lines, particularly those resistant to conventional therapies. The structural modifications in these compounds, including the incorporation of electron-withdrawing groups, have been linked to enhanced cytotoxicity against tumor cells .

Case Study: Antitumor Efficacy

A study evaluated a series of pyrazole derivatives in breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain derivatives exhibited synergistic effects when combined with doxorubicin, enhancing overall cytotoxicity . This suggests that the compound may also possess similar properties, warranting further investigation.

Anti-inflammatory Activity

Sulfonamide derivatives are often explored for their anti-inflammatory effects. Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes, such as COX-2 and TNF-alpha, which play critical roles in inflammatory processes .

Antibacterial and Antifungal Activity

The sulfonamide group is traditionally associated with antibacterial activity. Compounds containing this functional group have been effective against a range of bacterial strains by inhibiting folic acid synthesis. Additionally, some studies have reported antifungal activity against common pathogens, suggesting that the compound could be explored for these therapeutic applications as well .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted through molecular docking studies. These studies suggest that the compound may interact with specific protein targets involved in cancer progression and inflammation .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.